molecular formula C12H15NO B13783373 N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide

Katalognummer: B13783373
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: JRSUDNLNJPZVGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H13NO It is known for its unique structure, which includes a phenyl ring substituted with a prop-1-en-2-yl group and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide can be synthesized through several methods. One common route involves the reaction of 2-prop-1-en-2-ylphenylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired acetamide product with high efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C12H15NO/c1-9(2)12-7-5-4-6-11(12)8-13-10(3)14/h4-7H,1,8H2,2-3H3,(H,13,14)

InChI-Schlüssel

JRSUDNLNJPZVGP-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1=CC=CC=C1CNC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.